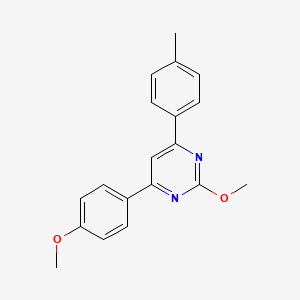

2-methoxy-4-(4-methoxyphenyl)-6-(4-methylphenyl)pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Synthesis of pyrimidine derivatives, such as 2-methoxy-4-(4-methoxyphenyl)-6-(4-methylphenyl)pyrimidine, typically involves strategies like cyclization, alkylation, or condensation reactions. These methods aim to construct the pyrimidine core while introducing specific substituents at desired positions on the ring. The synthesis may involve starting materials like methoxyacetate, methyl formate, and carbamide in a sequence of reactions that include cyclization and chloridization under optimal conditions to achieve high yields and purity (Liu Guo-ji, 2009).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is characterized by the presence of planar pyrimidine rings that may show significant displacements for ring-substituent atoms. This structural arrangement contributes to the polarization of electronic structures, which is evident in various pyrimidine compounds (Jorge Trilleras et al., 2009).

Chemical Reactions and Properties

Pyrimidine derivatives undergo a range of chemical reactions, including nucleophilic substitutions and electrophilic additions, owing to the presence of reactive sites on the pyrimidine ring. The substitution patterns and functional groups attached to the pyrimidine core significantly influence the compound's chemical behavior and reactivity (D. Hocková et al., 2003).

Physical Properties Analysis

The physical properties of pyrimidine derivatives, such as melting points, solubility, and crystal structure, are crucial for their application in material science and pharmaceuticals. These properties are influenced by the molecular structure and the nature of substituents on the pyrimidine ring. For instance, the solubility of these compounds in various solvents can be tailored by modifying the substituent groups (N. Saygılı et al., 2004).

Chemical Properties Analysis

The chemical properties of 2-methoxy-4-(4-methoxyphenyl)-6-(4-methylphenyl)pyrimidine, such as acidity, basicity, and reactivity towards various reagents, are defined by the pyrimidine core and the attached substituents. These properties are critical for applications in chemical synthesis, where pyrimidine derivatives can serve as intermediates or reactants in the formation of more complex molecules (M. Akkurt et al., 2003).

Aplicaciones Científicas De Investigación

Antiviral Activity

2,4-Diamino-6-hydroxypyrimidines substituted in position 5 have been prepared and their alkylation led to compounds that exhibited poor inhibitory activity against DNA viruses but marked inhibitory activity against retrovirus replication in cell culture. The derivatives specifically inhibited human immunodeficiency virus and Moloney murine sarcoma virus-induced cytopathicity in cell culture but were also cytostatic to CEM cell cultures. The antiretroviral activity of these derivatives was comparable to reference drugs adefovir and tenofovir, but without measurable toxicity at certain concentrations (Hocková et al., 2003).

Crystal Structure Analysis

A study focused on isostructural and essentially isomorphous compounds, highlighting their hydrogen-bonded sheet structures formed by N-H...N and N-H...O hydrogen bonds. This structural analysis contributes to understanding the molecular configurations and interactions of pyrimidine derivatives (Trilleras et al., 2009).

Synthesis of Pyrimidine Derivatives

Research on the synthesis of 2,4-dichloro-5-methoxy-pyrimidine demonstrates its potential as a new intermediate compound in the production of pyrimidine derivatives. The synthesis process highlighted offers a route to obtaining products with a purity higher than 99.5% (Liu Guo-ji, 2009).

Antimicrobial Activity and Crystal Structures

The antimicrobial activity of pyrimidine-2(1H)-selenone derivatives was investigated, demonstrating very strong activity against selected strains of Gram-positive bacteria and fungi. The effect of the position of the methoxy substituent on biological activity and crystal structure was also studied, showing significant selectivity improvements with different substituent positions (Żesławska et al., 2020).

Liquid Crystal Properties

Aryl esters of laterally substituted 5-pyrimidinecarboxylic acids were synthesized, and their liquid crystal properties were examined. Compounds with methyl and methoxy groups showed nematic liquid crystal properties with a mesophase range of 30-50°C, indicating their potential use in materials science (Mikhaleva, 2003).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-methoxy-4-(4-methoxyphenyl)-6-(4-methylphenyl)pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O2/c1-13-4-6-14(7-5-13)17-12-18(21-19(20-17)23-3)15-8-10-16(22-2)11-9-15/h4-12H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIANHBPJYXCFTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=NC(=N2)OC)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methoxy-4-(4-methoxyphenyl)-6-(p-tolyl)pyrimidine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-propyl-2-(3-pyridinyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5500489.png)

![N-[2-(2-chlorophenoxy)ethyl]cyclopentanecarboxamide](/img/structure/B5500497.png)

![4-{5-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]-5-oxopentanoyl}-2-piperazinone](/img/structure/B5500498.png)

![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-3,5-dimethylisoxazole-4-carboxamide](/img/structure/B5500503.png)

![4-(4-fluorobenzyl)-3-isopropyl-1-[(1-isopropyl-1H-imidazol-2-yl)methyl]-1,4-diazepan-5-one](/img/structure/B5500510.png)

![5-[4-(2-methyl-3-phenoxypropoxy)benzylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5500518.png)

![6-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-7-methylpyrazolo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B5500538.png)

![3-{[2-(benzoylamino)-3-phenylacryloyl]amino}-3-phenylpropanoic acid](/img/structure/B5500541.png)

![7-(3-chlorophenyl)-4-[2-(1H-pyrazol-1-yl)propanoyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5500547.png)

![5-ethyl-N-[1-(3-methoxyphenyl)ethyl]-2-thiophenecarboxamide](/img/structure/B5500555.png)

![N-[3-({[(4-ethylphenyl)amino]carbonyl}amino)phenyl]acetamide](/img/structure/B5500567.png)

![3-[(4-fluoro-3-methylphenyl)amino]-1-(5-methyl-2-furyl)-2-buten-1-one](/img/structure/B5500577.png)